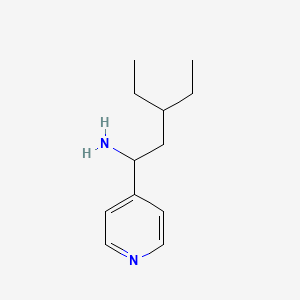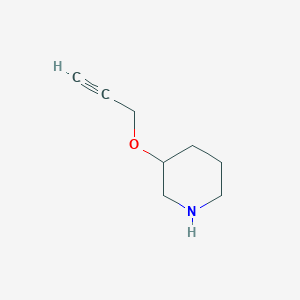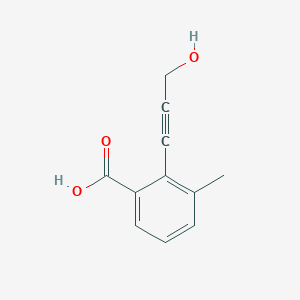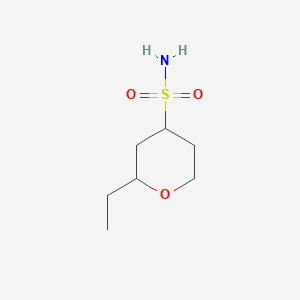
2-Ethyloxane-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyloxane-4-sulfonamide is a compound belonging to the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine group, making them versatile in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 2-Ethyloxane-4-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method utilizes oxidative coupling of thiols and amines, which are readily available and cost-effective chemicals . The reaction typically occurs in the presence of an oxidizing agent, such as ammonium carbamate, and a solvent like methanol . This method is advantageous as it streamlines the synthetic route and minimizes waste generation.
Industrial production methods often involve the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, although the reactivity of amines can vary depending on the attached groups.
Analyse Chemischer Reaktionen
2-Ethyloxane-4-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically sulfonamide derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethyloxane-4-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyloxane-4-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is crucial for their growth and replication . This bacteriostatic effect makes sulfonamides effective antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
2-Ethyloxane-4-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds are used as intermediates in the synthesis of other organosulfur compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields. Its versatility and stability make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-ethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
LMINNTXEDCOAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CCO1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
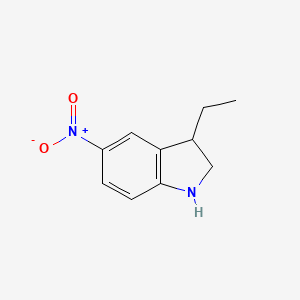
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
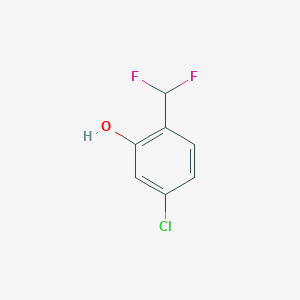
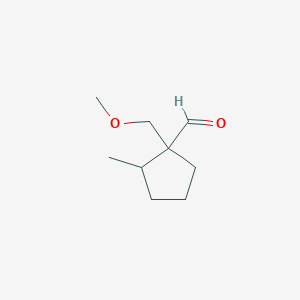
![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)
